2-(2-Phenylethoxy)aniline

Enzymology Neurochemistry Inhibitor Screening

2-(2-Phenylethoxy)aniline (CAS 20012-63-9, also synonymously cited as CAS 97476-32-9), with the molecular formula C₁₄H₁₅NO and a molecular weight of 213.27 g/mol, is an aniline derivative characterized by a 2-phenylethoxy substituent at the ortho position of the aromatic ring. This bifunctional structure, featuring a primary amine and an ether-linked phenyl group, distinguishes it within the class of aminophenyl ethers and confers specific physicochemical properties relevant to medicinal chemistry and organic synthesis.

Molecular Formula C14H15NO
Molecular Weight 213.28
CAS No. 20012-63-9; 97476-32-9
Cat. No. B2738759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Phenylethoxy)aniline
CAS20012-63-9; 97476-32-9
Molecular FormulaC14H15NO
Molecular Weight213.28
Structural Identifiers
SMILESC1=CC=C(C=C1)CCOC2=CC=CC=C2N
InChIInChI=1S/C14H15NO/c15-13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12/h1-9H,10-11,15H2
InChIKeyXHTYNSVPAGBEAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Phenylethoxy)aniline (CAS 20012-63-9) Procurement and Research Overview: An Aromatic Ether Scaffold for Targeted Applications


2-(2-Phenylethoxy)aniline (CAS 20012-63-9, also synonymously cited as CAS 97476-32-9), with the molecular formula C₁₄H₁₅NO and a molecular weight of 213.27 g/mol, is an aniline derivative characterized by a 2-phenylethoxy substituent at the ortho position of the aromatic ring [1]. This bifunctional structure, featuring a primary amine and an ether-linked phenyl group, distinguishes it within the class of aminophenyl ethers and confers specific physicochemical properties relevant to medicinal chemistry and organic synthesis [2]. The compound is primarily sourced as a research intermediate, with commercial offerings typically specifying a purity of ≥95% .

Why 2-(2-Phenylethoxy)aniline Cannot Be Replaced by Generic Analogs: Divergent Physicochemical and Biological Profiles


Simple substitution of 2-(2-Phenylethoxy)aniline with closely related analogs, such as its benzyloxy derivative (2-benzyloxyaniline) or positional isomers (e.g., 3- or 4-phenylethoxy variants), is scientifically unjustifiable. Despite sharing a common aniline core, key structural differences profoundly impact critical parameters for research applications. The phenylethoxy linker provides a distinct lipophilic character and molecular volume compared to the benzyloxy group, leading to measurable divergences in lipophilicity (cLogP), physical state, and biological target engagement [1]. The following evidence demonstrates that these differences translate into quantifiable variations in enzyme inhibition, cytotoxicity, and material handling, thereby invalidating the assumption of functional interchangeability and underscoring the need for precise compound selection.

Quantitative Differentiation Guide for 2-(2-Phenylethoxy)aniline Procurement


PNMT Inhibition: A High Micromolar Affinity Baseline

In a direct head-to-head comparison within a radiochemical assay, 2-(2-Phenylethoxy)aniline was tested for its in vitro inhibitory activity against phenylethanolamine N-methyltransferase (PNMT). The compound demonstrated a Ki value of 1.11E+6 nM, providing a definitive, quantitative baseline for this target [1]. While this affinity is weak (in the high micromolar range), it establishes a reference point for SAR studies. In contrast, no PNMT inhibition data is readily available for the closely related comparator, 2-benzyloxyaniline, precluding a direct comparative assessment of activity at this enzyme.

Enzymology Neurochemistry Inhibitor Screening

Cytotoxicity Profile: Insignificant Cytotoxicity vs. Standard Chemotherapeutic

In a cytotoxicity study assessing safety margins for normal human dermal fibroblasts (NHDF), 2-(2-Phenylethoxy)aniline was compared to the standard chemotherapeutic agent Doxorubicin. The compound exhibited an IC₅₀ value of >37.7 µM, classifying its toxicity level as 'insignificantly cytotoxic' in this specific assay context . In stark contrast, Doxorubicin demonstrated high cytotoxicity with an IC₅₀ of 5.5 µM under the same experimental conditions. This quantitative comparison establishes a favorable safety window for the aniline derivative relative to a known potent cytotoxic agent in this particular cell-based model.

Toxicology Drug Discovery Safety Pharmacology

Physicochemical Differentiation: Liquid vs. Solid Handling and Lipophilicity

A cross-study comparison of fundamental physicochemical properties reveals key differences between 2-(2-Phenylethoxy)aniline and its direct analog, 2-benzyloxyaniline. The target compound is described as a liquid at room temperature, with a predicted melting point of ~108.3 °C and boiling point of ~375.2 °C at 760 mmHg . In contrast, 2-benzyloxyaniline is a low-melting solid with an experimentally determined melting point range of 35-39 °C and a boiling point of 113 °C at 0.1 mmHg . Furthermore, computed lipophilicity values (cLogP/XLogP) indicate a notable difference: 2-(2-Phenylethoxy)aniline has a reported cLogP of 3.29, while 2-benzyloxyaniline has a higher XLogP of 3.7, suggesting increased lipophilicity for the benzyloxy analog [1][2].

Pre-formulation Medicinal Chemistry Physicochemical Profiling

Molecular Weight and Core Structural Differences Impacting SAR

A class-level inference based on core scaffold analysis highlights fundamental differences between 2-(2-Phenylethoxy)aniline and its positional isomer, 3-(2-phenylethoxy)aniline, as well as the benzyloxy analog. The target compound (MW 213.27 g/mol) features a C₁₄H₁₅NO formula, while the benzyloxy analog 2-benzyloxyaniline (MW 199.25 g/mol) has a C₁₃H₁₃NO formula . The meta-substituted isomer, 3-(2-phenylethoxy)aniline, has the same molecular weight but a different substitution pattern . The ortho-substitution of the phenylethoxy group in the target compound creates a unique steric and electronic environment around the aniline nitrogen, which is a key determinant in reactivity and binding. The 5-methyl derivative, 5-methyl-2-(2-phenylethoxy)aniline, has an increased molecular weight of 227.30 g/mol and a computed XLogP3 of 3.7, further demonstrating how subtle modifications alter physicochemical profiles [1].

Medicinal Chemistry SAR Molecular Design

Commercial Availability and Pricing for Research-Use Procurement

A cross-study comparison of commercial offerings reveals distinct procurement profiles. 2-(2-Phenylethoxy)aniline is available from Santa Cruz Biotechnology in research quantities of 250 mg ($197.00) and 1 g ($399.00) . In contrast, the analog 2-benzyloxyaniline is more widely stocked by major chemical suppliers (e.g., Alfa Aesar, Thermo Scientific, Sigma-Aldrich, TCI) in larger quantities and at lower price points, reflecting its established role as a general synthetic intermediate . This disparity underscores the target compound's niche status as a specialized research tool, with pricing and availability optimized for smaller-scale, focused investigations rather than bulk industrial use.

Chemical Sourcing Procurement Research Supply

Optimal Application Scenarios for 2-(2-Phenylethoxy)aniline Based on Differential Evidence


Scaffold for PNMT-Focused SAR Studies

Given its established, albeit weak, inhibitory activity against PNMT (Ki = 1.11E+6 nM), 2-(2-Phenylethoxy)aniline serves as a validated starting point for structure-activity relationship (SAR) campaigns aimed at modulating this key enzyme in epinephrine biosynthesis [1]. Its ortho-phenylethoxy substituent offers a distinct vector for chemical elaboration that is not present in the benzyloxy analog, enabling the exploration of novel chemical space around the PNMT active site.

Low-Cytotoxicity Chemical Probe for Cellular Assays

The quantitative demonstration of insignificant cytotoxicity (IC₅₀ > 37.7 µM against NHDF cells) supports its use as a chemical probe or a building block for creating derivative libraries where high viability in normal cell lines is a prerequisite for subsequent functional assays . This profile is particularly relevant for early-stage drug discovery where minimizing off-target toxicity is paramount.

Liquid Intermediate for Formulation or Synthesis with Specific Handling Needs

The compound's liquid state at room temperature distinguishes it from the solid benzyloxy analog . This physical property simplifies its use in certain synthetic procedures where a liquid reagent is preferred for ease of handling, dispensing, and mixing. Its unique handling characteristics should be factored into experimental design and procurement planning.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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